Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
Overview
Description
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals. This compound features a combination of chloro, fluoro, and methyl groups attached to an isoxazole ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzonitrile: This intermediate is prepared by the chlorination and fluorination of benzonitrile.
Cyclization to Isoxazole: The 2-chloro-6-fluorobenzonitrile undergoes cyclization with methyl acetoacetate in the presence of a base such as triethylamine to form the isoxazole ring.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Scientific Research Applications
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential as a herbicide or pesticide due to its ability to interfere with biological pathways in plants and pests.
Material Science: It is investigated for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate depends on its application:
Biological Targets: In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.
Herbicidal Action: In agrochemicals, it may disrupt essential metabolic processes in plants, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Methyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Methyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to compounds with only one halogen substituent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXAVIGDIIYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379530 | |
Record name | Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4415-09-2 | |
Record name | Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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